(S,S)-(+)-1,2-Cycloheptanediol
Overview
Description
(S,S)-(+)-1,2-Cycloheptanediol is a chiral diol compound with the molecular formula C7H14O2 It is characterized by its seven-membered cycloheptane ring with two hydroxyl groups attached at the first and second carbon atoms in the (S,S) configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
(S,S)-(+)-1,2-Cycloheptanediol can be synthesized through several methods. One common approach involves the asymmetric dihydroxylation of cycloheptene using a chiral catalyst. This reaction typically employs osmium tetroxide (OsO4) in the presence of a chiral ligand, such as (DHQ)2PHAL, to achieve high enantioselectivity. The reaction is carried out in an aqueous solution with a co-oxidant like potassium ferricyanide (K3Fe(CN)6) under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts and ligands in large-scale production ensures the enantioselectivity and purity of the final product. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S,S)-(+)-1,2-Cycloheptanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form cycloheptanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine or phosphorus tribromide in an inert solvent.
Major Products Formed
Oxidation: Cycloheptanone or cycloheptanoic acid.
Reduction: Cycloheptanol.
Substitution: Cycloheptane derivatives with various functional groups.
Scientific Research Applications
(S,S)-(+)-1,2-Cycloheptanediol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and in the development of new drugs.
Industry: It is used in the production of fine chemicals, agrochemicals, and as a chiral auxiliary in various industrial processes.
Mechanism of Action
The mechanism of action of (S,S)-(+)-1,2-Cycloheptanediol depends on its specific application. In asymmetric catalysis, the compound acts as a chiral ligand, coordinating with metal centers to induce enantioselectivity in catalytic reactions. The hydroxyl groups play a crucial role in forming hydrogen bonds and stabilizing transition states, thereby influencing the reaction pathway and outcome.
Comparison with Similar Compounds
Similar Compounds
(R,R)-(-)-1,2-Cycloheptanediol: The enantiomer of (S,S)-(+)-1,2-Cycloheptanediol with opposite stereochemistry.
1,2-Cyclohexanediol: A six-membered ring analog with similar chemical properties but different ring strain and reactivity.
1,2-Cyclooctanediol: An eight-membered ring analog with different steric and electronic effects.
Uniqueness
This compound is unique due to its seven-membered ring structure, which imparts distinct steric and electronic properties compared to its six- and eight-membered analogs. Its specific (S,S) configuration also makes it valuable in enantioselective synthesis and catalysis, where the precise control of stereochemistry is crucial.
Properties
IUPAC Name |
(1S,2S)-cycloheptane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c8-6-4-2-1-3-5-7(6)9/h6-9H,1-5H2/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYPPXGEIQTVPI-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](CC1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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